

# An In-Depth Technical Guide to the Synthesis of Delanzomib and its Analogs

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Delanzomib** (CEP-18770) is a potent, orally bioavailable, and reversible proteasome inhibitor that has been investigated for the treatment of various cancers, including multiple myeloma. As a peptide boronic acid, its synthesis involves the strategic coupling of amino acid and peptide fragments with a boronic acid-containing moiety. This technical guide provides a comprehensive overview of the synthesis of **Delanzomib**, detailing the necessary precursors, reaction steps, and experimental protocols. Furthermore, it explores the synthesis of related analogs, presents key quantitative data in a comparative format, and visualizes the critical signaling pathways affected by **Delanzomib**'s mechanism of action.

#### Introduction

**Delanzomib**, with the chemical name [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid, is a dipeptidyl boronic acid that selectively and reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[1][2] This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular processes and inducing apoptosis in cancer cells.[3] The synthesis of **Delanzomib** is a multi-step process requiring careful control of stereochemistry and protecting group strategies, typical for peptide synthesis, combined with the unique chemistry of boronic acids.



## **Retrosynthetic Analysis of Delanzomib**

A logical retrosynthetic analysis of **Delanzomib** breaks the molecule down into three key building blocks:

- 6-Phenylpicolinic Acid (1): The N-terminal capping group.
- L-Threonine (2): The central amino acid residue.
- (R)-1-amino-3-methylbutylboronic acid (Boroleucine) (3): The C-terminal residue responsible for proteasome inhibition.

The primary synthetic challenge lies in the stereospecific coupling of these fragments and the protection/deprotection of the boronic acid moiety. A common strategy involves using a protected form of boroleucine, such as a pinanediol ester, to facilitate purification and prevent unwanted side reactions.

# Synthesis of Precursors Synthesis of 6-Phenylpicolinic Acid (1)

6-Phenylpicolinic acid can be synthesized via several methods, including Suzuki coupling of a halogenated picolinic acid with phenylboronic acid. Commercially, it is also readily available from various chemical suppliers.[1][4]

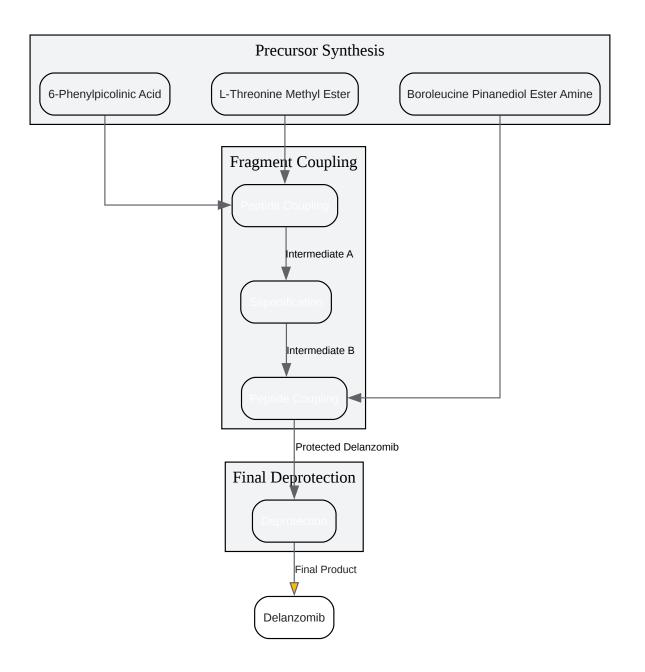
# Synthesis of (R)-1-amino-3-methylbutylboronic acid Pinanediol Ester (Protected Boroleucine) (7)

The synthesis of the chiral aminoboronic acid is a critical step. A common approach utilizes the Matteson homologation of a chiral boronic ester with a dichloromethyl)lithium, followed by displacement of the chlorides with an azide and subsequent reduction. The amine is often protected (e.g., as a trifluoroacetate salt) for stability and handling. The commercially available (R)-Boroleucine (+)-pinanediol ester trifluoroacetate salt is a convenient starting material for the synthesis of **Delanzomib**.[5][6]

# **Total Synthesis of Delanzomib**



The total synthesis of **Delanzomib** can be achieved through a convergent approach, as outlined in the workflow below.



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Caption: A workflow diagram illustrating the key stages in the synthesis of **Delanzomib**.



#### **Experimental Protocols**

Step 1: Synthesis of N-(6-Phenylpicolinoyl)-L-threonine methyl ester (Intermediate A)

To a solution of 6-phenylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) is added a peptide coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes. L-threonine methyl ester hydrochloride (1.0 eq) is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of N-(6-Phenylpicolinoyl)-L-threonine (Intermediate B)

Intermediate A is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then acidified to pH 2-3 with 1N HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield Intermediate B, which is often used in the next step without further purification.

Step 3: Synthesis of Protected **Delanzomib** (Pinanediol Ester)

To a solution of Intermediate B (1.0 eq) in anhydrous DCM are added HATU (1.1 eq) and DIPEA (2.0 eq). The mixture is stirred for 15 minutes at room temperature. (R)-1-amino-3-methylbutylboronic acid pinanediol ester (1.0 eq) is then added, and the reaction is stirred overnight at room temperature. The workup is similar to Step 1, and the crude product is purified by flash chromatography to yield the protected **Delanzomib**.

Step 4: Deprotection to Yield **Delanzomib** 

The protected **Delanzomib** (1.0 eq) is dissolved in a biphasic mixture of methanol and hexane. 2-Methylpropylboronic acid (isobutylboronic acid) (2.8 eq) and 2N aqueous hydrochloric acid (1.0 eq) are added. The mixture is stirred vigorously at room temperature for 24 hours. The hexane layer is removed, and the methanolic layer is washed with fresh hexane. Ethyl acetate is added to the methanol layer, and the solution is concentrated. The residue is taken up in



ethyl acetate and washed with a mixture of saturated NaCl solution and 10% NaHCO3. The organic phase is dried over sodium sulfate and concentrated. The resulting solid is triturated with diethyl ether to afford **Delanzomib** as a white amorphous solid.[7]

# **Synthesis of Delanzomib Analogs**

The synthesis of **Delanzomib** analogs generally follows the same synthetic strategy, with variations in one of the three key building blocks.

- Variation of the N-terminal capping group: Replacing 6-phenylpicolinic acid with other substituted aromatic or heterocyclic carboxylic acids allows for the exploration of the S3 binding pocket of the proteasome.
- Variation of the central amino acid: Substituting L-threonine with other natural or unnatural amino acids can probe the importance of the hydroxyl group and the overall stereochemistry for biological activity.
- Variation of the boronic acid residue: Modification of the leucine side chain in the boroleucine fragment can influence potency and selectivity.

The modular nature of the synthesis allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

## **Quantitative Data**



Compound/ Intermediat e	Molecular Formula	Molecular Weight ( g/mol )	Typical Yield (%)	Key Analytical Data	Reference
6- Phenylpicolini c Acid	C12H9NO2	199.21	-	Commercially Available	[1]
(R)- Boroleucine (+)- Pinanediol Ester Amine	C15H28BNO2	265.20	-	Commercially Available	[5]
Protected Delanzomib	C36H51BN3O6	632.62	60-70 (from Intermediate B)	<sup>1</sup> H NMR, LC- MS	-
Delanzomib	C21H28BN3O5	413.28	~65 (Deprotection Step)	<sup>1</sup> H NMR, <sup>13</sup> C NMR, HRMS	[7]
Delanzomib Analog (Bortezomib)	C19H25BN4O4	384.24	-	IC <sub>50</sub> (20S proteasome): ~0.6 nM	-
Delanzomib Analog (Ixazomib)	C14H17BCl2N2 O4	363.02	-	IC50 (β5 subunit): ~0.93 nM	-

In Vitro Activity of **Delanzomib** 



Target	IC50 (nM)	Cell Lines	Reference
Chymotrypsin-like proteasome activity	3.8	-	[3]
RPMI-8226 (Multiple Myeloma)	5.6	Human	-
HS-Sultan (Anaplastic Non-Hodgkin Lymphoma)	8.2	Human	-
LoVo (Colon Cancer)	11.3	Human	-
A2780 (Ovarian Cancer)	13.7	Human	-
PC3 (Prostate Cancer)	22.2	Human	-
H460 (Lung Cancer)	34.2	Human	-

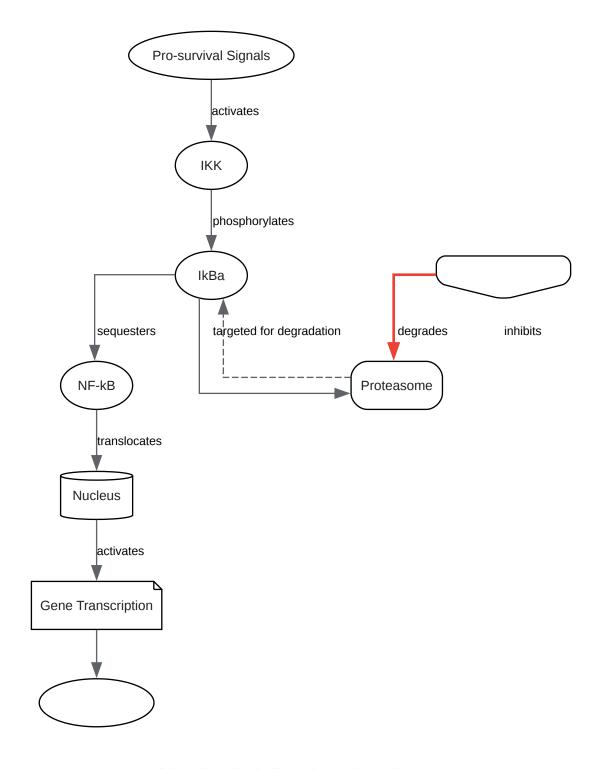
# **Signaling Pathways**

**Delanzomib** exerts its anticancer effects primarily through the inhibition of the ubiquitinproteasome pathway, which in turn affects downstream signaling cascades critical for cancer cell survival and proliferation.

#### Inhibition of the NF-κB Pathway

In unstimulated cells, the transcription factor NF- $\kappa$ B is sequestered in the cytoplasm by its inhibitor, I $\kappa$ B $\alpha$ . Upon receiving pro-survival signals, I $\kappa$ B $\alpha$  is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF- $\kappa$ B to translocate to the nucleus and activate the transcription of anti-apoptotic genes. **Delanzomib**, by inhibiting the proteasome, prevents the degradation of I $\kappa$ B $\alpha$ , thereby keeping NF- $\kappa$ B in an inactive state in the cytoplasm.[2][3][8]





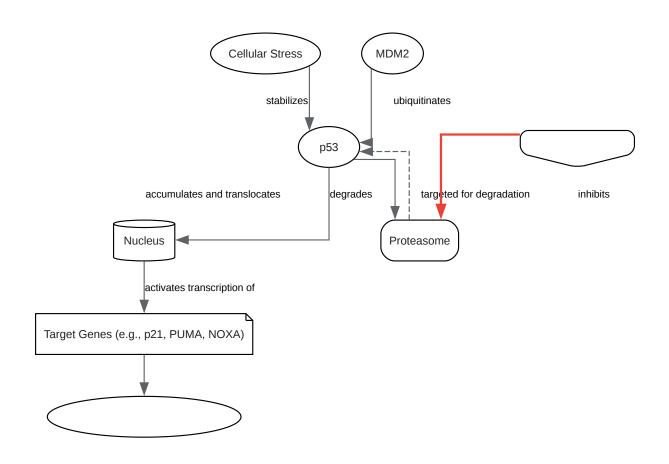
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Caption: **Delanzomib** inhibits the proteasome, preventing  $I\kappa B\alpha$  degradation and subsequent NF- $\kappa B$  activation.

## Stabilization of the p53 Tumor Suppressor



The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Under normal conditions, p53 levels are kept low through continuous ubiquitination by E3 ligases like MDM2 and subsequent degradation by the proteasome. In response to cellular stress, such as DNA damage, p53 is stabilized, allowing it to accumulate and activate the transcription of genes that promote cell cycle arrest or apoptosis. By inhibiting the proteasome, **Delanzomib** prevents the degradation of p53, leading to its accumulation and the induction of apoptosis in cancer cells.[9][10][11][12]



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Caption: **Delanzomib**'s inhibition of the proteasome leads to the stabilization and accumulation of the p53 tumor suppressor protein.

#### Conclusion



The synthesis of **Delanzomib** and its analogs is a well-defined process rooted in modern peptide and boronic acid chemistry. This guide provides a foundational understanding of the synthetic strategies, experimental considerations, and the biological context of **Delanzomib**'s action. The modularity of the synthesis offers a robust platform for the development of novel proteasome inhibitors with potentially improved therapeutic indices. A thorough understanding of the synthetic pathways and the molecular mechanisms of action is crucial for the continued development of this important class of anticancer agents.

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